Yunaconitine
Overview
Description
Yunaconitine is a diterpenoid alkaloid found in Aconitum plants . It is not only highly toxic but also biologically active . The molecular formula of Yunaconitine is C35H49NO11 .
Synthesis Analysis
Yunaconitine is synthesized in Aconitum plants. The putative genes involved in diterpenoid alkaloids biosynthesis in A. vilmorinianum roots were revealed by transcriptome sequencing . A team has attempted to convert Yunaconitine into Crassicauline A, another diterpenoid alkaloid, through a two-step process involving dehydration reaction and hydrogen reduction .Molecular Structure Analysis
The molecular structure of Yunaconitine is complex, with 14 defined stereocenters . It has a similar skeleton to Crassicauline A, with the only difference being that Yunaconitine contains a α-hydroxyl group at C-3 .Chemical Reactions Analysis
Yunaconitine can be transformed into Dehydroyunaconitine through a dehydration reaction . It’s also noted that rats demonstrated much more in vitro hydroxylation than humans did .Physical And Chemical Properties Analysis
Yunaconitine has an average mass of 659.764 Da and a monoisotopic mass of 659.330566 Da . More detailed physical and chemical properties can be found in its Material Safety Data Sheet .Scientific Research Applications
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Pharmacology
- Yunaconitine is an active ingredient from the rhizomes of Aconitum plants . It has been used in traditional Chinese medicine for a variety of medicinal purposes, such as promoting cardiovascular health, as an anti-inflammatory, and for anti-tumor benefits .
- The method used to measure the concentrations of Yunaconitine in mouse blood involves an ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method was applied in measuring the pharmacokinetics of Yunaconitine after oral and intravenous administration .
- The bioavailability of Yunaconitine was found to be 27.4% .
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Toxicology
- Yunaconitine is a highly toxic aconitum alkaloid . Poisoning from aconite occurs worldwide as a result of misuse of the potent plant .
- Laboratory investigation into suspected intoxication cases is challenging because the content of toxic aconitum alkaloids varies depending on the plant source, market processing, dosing protocol, hydrolytic degradation, and metabolic transformation .
- A group screening method was developed based on the mass-fragmentographic scheme of common aconitum alkaloids. This method was applied to a clinical investigation of suspected herbal poisoning .
- Yunaconitine was identified in human urine for the first time. The group screening method of aconitum alkaloids in urine is an important diagnostic aid for acute poisoning by aconites of an unclear origin .
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Analytical Chemistry
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Synthetic Chemistry
- Yunaconitine has been used as a starting material for the partial synthesis of Crassicauline A . This is because Yunaconitine and Crassicauline A have similar skeletons, with the only difference being that Yunaconitine contains an α-hydroxyl group at C-3 .
- The synthesis involves two steps: first, a dehydration reaction is used to transform Yunaconitine into dehydroyunaconitine; second, a hydrogen reduction is used to acquire Crassicauline A .
- This method is more suitable for production application and more concise; moreover, the cost is lower with higher yield .
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Clinical Toxicology
- Yunaconitine, a highly toxic aconitum alkaloid, was identified in human urine for the first time . This was achieved using a group screening method based on the mass-fragmentographic scheme of common aconitum alkaloids .
- This method is an important diagnostic aid for acute poisoning by aconites of an unclear origin .
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Medicinal Applications
- Despite its potential danger, the clinical applications of Aconitum species, which contain Yunaconitine, are becoming more systematic with the increasing understanding of its toxicology and methods of detoxifications .
- There have been poisoned cases reported even until recent years in herbal medicines used regions, including China, Hong Kong, Taiwan and India .
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Antitumor Research
- A study has been conducted to predict potential antitumor targets of Aconitum alkaloids, including Yunaconitine . The top-ranked proteins were screened by molecular docking method, using the docking module in Sybyl-X 1.1 and Molecular Operating Environment (MOE) 2008 .
- Yunaconitine was found having similar conformation with the inhibitor of poly ADP-ribose polymerase-1 (PARP-1) . This suggests that Yunaconitine could potentially be used as an antitumor agent .
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Pharmaceutical Applications
- Yunaconitine has been used in the partial synthesis of Crassicauline A . This is because Yunaconitine and Crassicauline A have similar skeletons, with the only difference being that Yunaconitine contains an α-hydroxyl group at C-3 .
- The synthesis involves two steps: first, a dehydration reaction is used to transform Yunaconitine into dehydroyunaconitine; second, a hydrogen reduction is used to acquire Crassicauline A .
- This method is more suitable for production application and more concise; moreover, the cost is lower with higher yield .
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Clinical Applications
- Despite its potential danger, the clinical applications of Aconitum species, which contain Yunaconitine, are becoming more systematic with the increasing understanding of its toxicology and methods of detoxifications .
- There have been poisoned cases reported even until recent years in herbal medicines used regions, including China, Hong Kong, Taiwan and India .
Safety And Hazards
Future Directions
The future research directions of Yunaconitine could involve further understanding of its specific action mechanism and exploring potential novel applications of Yunaconitine derivatives in the biomedical field . Additionally, the development of more effective and safer synthesis methods could also be a focus .
properties
IUPAC Name |
[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMSCWAKNQHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990805 | |
Record name | 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yunaconitine | |
CAS RN |
70578-24-4 | |
Record name | Yunaconitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070578244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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